molecular formula C10H15N3O4 B1376058 Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate CAS No. 1376291-69-8

Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate

Cat. No. B1376058
CAS RN: 1376291-69-8
M. Wt: 241.24 g/mol
InChI Key: WYZDPXDHMUTPEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 17 non-H bond(s), 3 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl(3-aryl-2-bromo)propanoate, a related compound, has been synthesized and found to exhibit antimicrobial activity. This compound reacts with various thiosemicarbazones to form derivatives that were active against microbes, particularly when the methyl group is present. This suggests potential applications in developing antimicrobial agents (Цялковский et al., 2005).

Synthesis of Azole Derivatives and Antibacterial Activity

The synthesis of azole derivatives from similar ethyl propanoate compounds has been reported. These derivatives, such as 1,3,4-oxadiazoles, have been studied for their antibacterial properties. Some synthesized compounds showed promising results against bacterial strains, indicating the potential for developing new antibacterial agents (Tumosienė et al., 2012).

Corrosion Inhibition Properties

Derivatives of 1,3,4-oxadiazoles, which can be synthesized from ethyl propanoate compounds, have been evaluated for their corrosion inhibition properties. These studies found that certain derivatives effectively inhibit corrosion in mild steel in sulphuric acid environments. This highlights their potential application in corrosion prevention (Ammal et al., 2018).

Drug Synthesis and Crystal Structure Analysis

Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate and its derivatives have been utilized in the synthesis of certain drugs, such as Dabigatran Etexilate. Crystallographic studies of these compounds provide valuable insights into their molecular structure, which is crucial for understanding their pharmacological properties (Liu et al., 2012).

Radical-Based Synthesis

This compound is involved in radical-based synthetic routes, leading to the production of various trifluoromethyl-substituted derivatives. This demonstrates its versatility in organic synthesis, particularly in creating compounds with medicinal relevance (Qin & Zard, 2015).

properties

IUPAC Name

ethyl 3-[3-[2-(methylamino)-2-oxoethyl]-1,2,4-oxadiazol-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-3-16-10(15)5-4-9-12-7(13-17-9)6-8(14)11-2/h3-6H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDPXDHMUTPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC(=NO1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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